molecular formula C29H20ClNO2 B14950447 1-(4-chlorophenyl)-4-(diphenylmethyl)-5-phenyl-1H-pyrrole-2,3-dione

1-(4-chlorophenyl)-4-(diphenylmethyl)-5-phenyl-1H-pyrrole-2,3-dione

Cat. No.: B14950447
M. Wt: 449.9 g/mol
InChI Key: IBPYBMJHCVHPPL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(diphenylmethyl)-5-phenyl-1H-pyrrole-2,3-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various phenyl groups and a chlorine atom

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-(diphenylmethyl)-5-phenyl-1H-pyrrole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution reactions:

    Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the pyrrole ring and the attached substituents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

1-(4-chlorophenyl)-4-(diphenylmethyl)-5-phenyl-1H-pyrrole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,3-dione derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings, using reagents like halogens or nitro groups under acidic conditions.

Scientific Research Applications

1-(4-chlorophenyl)-4-(diphenylmethyl)-5-phenyl-1H-pyrrole-2,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(diphenylmethyl)-5-phenyl-1H-pyrrole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-(diphenylmethyl)-5-phenyl-1H-pyrrole-2,3-dione can be compared with other pyrrole derivatives, such as:

    1-phenyl-2,3-dione: This compound lacks the additional phenyl and chlorophenyl groups, resulting in different chemical properties and reactivity.

    4-chlorophenyl-1H-pyrrole-2,3-dione:

The uniqueness of this compound lies in its combination of substituents, which confer specific electronic and steric properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H20ClNO2

Molecular Weight

449.9 g/mol

IUPAC Name

4-benzhydryl-1-(4-chlorophenyl)-5-phenylpyrrole-2,3-dione

InChI

InChI=1S/C29H20ClNO2/c30-23-16-18-24(19-17-23)31-27(22-14-8-3-9-15-22)26(28(32)29(31)33)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,25H

InChI Key

IBPYBMJHCVHPPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=O)N2C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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